3-Bromo-5-chloro-2-hydroxybenzophenone
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Overview
Description
3-Bromo-5-chloro-2-hydroxybenzophenone: is an organic compound with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 g/mol . It is characterized by a benzophenone core, which is a carbonyl group linked to two phenyl rings, with bromine, chlorine, and hydroxyl groups attached to the central phenyl ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-hydroxybenzophenone typically involves the bromination and chlorination of 2-hydroxybenzophenone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine and chlorine atoms in 3-Bromo-5-chloro-2-hydroxybenzophenone are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or alkoxides.
Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines or alkoxides, and the reactions are typically carried out in polar solvents under mild to moderate temperatures.
Esterification: Carboxylic acids and acid catalysts are commonly used, with the reactions often conducted under reflux conditions.
Major Products:
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-2-hydroxybenzophenone is used in the synthesis of chalcones and structurally related dienones by reacting with appropriate aldehydes. It is also involved in the synthesis of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones.
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features suggest potential use in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-hydroxybenzophenone is primarily related to its chemical reactivity. The presence of bromine, chlorine, and hydroxyl groups makes the molecule electron-deficient, affecting its reactivity and solubility. The hydroxyl group introduces polarity and the possibility for hydrogen bonding, influencing its interaction with other molecules. The bulky bromine atom may cause steric hindrance, affecting how the molecule interacts with other molecules or fits into binding sites.
Comparison with Similar Compounds
- 3-Bromo-5-chloro-2-hydroxyacetophenone
- 3-Bromo-5-chloro-2-hydroxybenzoic acid
- 3-Bromo-5-chloro-2-hydroxybenzaldehyde
Uniqueness: 3-Bromo-5-chloro-2-hydroxybenzophenone is unique due to its combination of a benzophenone core with bromine, chlorine, and hydroxyl groups. This combination introduces specific reactivity patterns and steric effects that differentiate it from similar compounds.
Properties
IUPAC Name |
(3-bromo-5-chloro-2-hydroxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAACDYIERDIOLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351028 |
Source
|
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85346-47-0 |
Source
|
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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